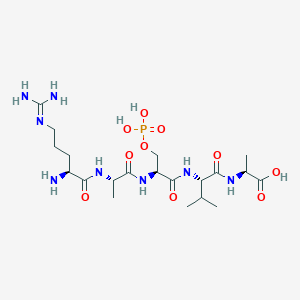
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three carbon atoms. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including ethyl(ethylidene)dimethyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with Grignard reagents can yield various tertiary phosphines . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of tertiary phosphines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(ethylidene)dimethyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl(ethylidene)dimethyl-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
Vergleich Mit ähnlichen Verbindungen
Trimethylphosphine: Another tertiary phosphine with three methyl groups attached to the phosphorus atom.
Triethylphosphine: A tertiary phosphine with three ethyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Comparison: Ethyl(ethylidene)dimethyl-lambda~5~-phosphane is unique due to the presence of both ethyl and ethylidene groups attached to the phosphorus atom. This structural variation can influence its reactivity and coordination behavior compared to other tertiary phosphines. For instance, the steric and electronic properties of the ethylidene group can affect the compound’s ability to coordinate with metal centers and participate in catalytic cycles.
Eigenschaften
CAS-Nummer |
63161-52-4 |
|---|---|
Molekularformel |
C6H15P |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
ethyl-ethylidene-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H15P/c1-5-7(3,4)6-2/h5H,6H2,1-4H3 |
InChI-Schlüssel |
XTANEDGOCCNOIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=CC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
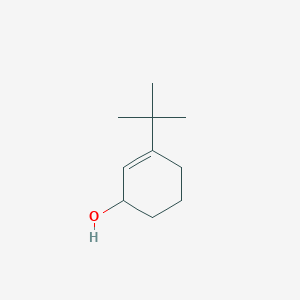

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)


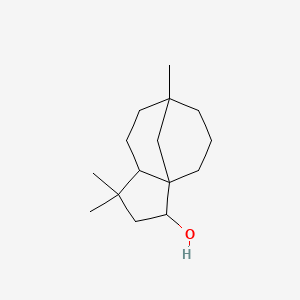
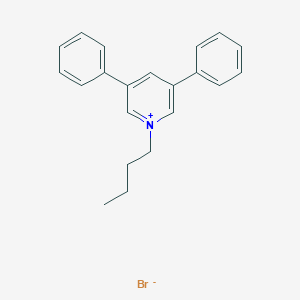

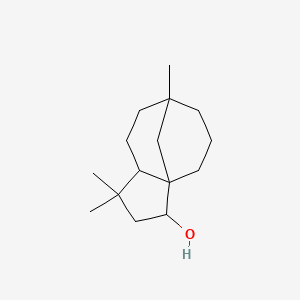
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
